molecular formula C13H13NO3 B3372499 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester CAS No. 92029-41-9

2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

Cat. No.: B3372499
CAS No.: 92029-41-9
M. Wt: 231.25 g/mol
InChI Key: NQPSUHIEFYILTI-UHFFFAOYSA-N
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Description

Contextualization of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazoles are a class of heterocyclic aromatic organic compounds with an oxygen atom at position 1 and a nitrogen atom at position 3. tandfonline.comcutm.ac.in While the parent oxazole is not found in nature, substituted oxazole rings are present in a wide array of natural products, particularly those isolated from marine microorganisms. lifechemicals.com This prevalence in nature has spurred significant interest in their synthesis and biological evaluation. tandfonline.comlifechemicals.com

In modern medicinal chemistry, the oxazole scaffold is recognized as a "functional lead molecule" due to its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions. tandfonline.com This has led to the development of numerous oxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. aip.org Consequently, the synthesis of novel oxazole derivatives remains an active and important area of research. tandfonline.comaip.org

Several classical and modern synthetic methods are employed to construct the oxazole ring, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and various cycloaddition reactions. cutm.ac.inaip.org Oxazoles also serve as versatile intermediates in organic synthesis; for instance, they can act as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives, which are precursors to molecules like vitamin B6. lifechemicals.comwikipedia.org

Significance of Substituted Oxazole Esters as Versatile Chemical Building Blocks

Substituted oxazole esters, such as 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, are highly valued as versatile chemical building blocks in organic synthesis. acs.orgresearchgate.net The ester functional group, in particular, offers a reactive handle for a variety of chemical transformations. Carboxylic acid esters are a frequently used tool in medicinal chemistry, often employed in prodrug strategies to mask polar carboxylic acids and improve pharmacokinetic properties. mdpi.com

The oxazole ring itself has three positions available for substitution, allowing for the creation of a diverse library of compounds with tailored properties. researchgate.net These substituted oxazoles are key intermediates in the synthesis of numerous biologically active compounds and complex natural products. lifechemicals.comresearchgate.net For example, functionalized oxazoles are used to prepare cyclopeptide analogues and other bioactive molecules. acs.orgnih.gov The strategic placement of substituents on the oxazole core can significantly influence the molecule's physical, chemical, and biological properties. The development of efficient, one-pot, and metal-mediated synthetic routes to access these substituted oxazoles is a continuous focus of chemical research. researchgate.net

Research Trajectories and Academic Relevance of this compound

Direct and extensive academic research focused exclusively on this compound is not widely documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs and databases, indicating its availability for research purposes. nih.govguidechem.comchemsrc.comchemicalbook.com

However, its academic relevance can be inferred from its structure and the well-established importance of its constituent parts. It belongs to the class of 2,4-disubstituted oxazole esters, which are recognized as valuable intermediates. researchgate.net The 'p-tolyl' group (a methyl-substituted phenyl ring) is a common feature in many pharmacologically active molecules, and its inclusion can influence properties like solubility and binding affinity.

Research on analogous compounds, such as 2-p-Tolyl-thiazole-4-carboxylic acid ethyl ester, highlights potential applications. The thiazole (B1198619) analogue is utilized as a key intermediate in the synthesis of agrochemicals (fungicides, herbicides) and as a building block for developing new pharmaceutical agents with anti-inflammatory and antimicrobial properties. chemimpex.com Given the structural and electronic similarities between oxazole and thiazole rings, it is plausible that this compound could serve as a valuable building block in similar research and development endeavors. guidechem.com Studies on other 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from natural sources have shown antimicrobial and cytotoxic activities, suggesting a potential avenue of investigation for this compound. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 92029-41-9
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name ethyl 2-(4-methylphenyl)oxazole-4-carboxylate
Synonyms This compound

Data sourced from PubChem and other chemical databases. nih.govchemsrc.comchemicalbook.com

Scope and Objectives of Focused Research on the Chemical Compound

Focused research on this compound would logically pursue several key objectives. The primary goal would be to fully characterize its chemical reactivity and explore its potential as a precursor for novel, high-value compounds.

Key research objectives would include:

Optimization of Synthesis: Developing and refining efficient, scalable, and cost-effective synthetic routes to produce the compound in high yield and purity. This could involve adapting known methods for oxazole synthesis, such as those starting from carboxylic acids and isocyanoacetates. nih.gov

Exploration of Chemical Reactivity: Investigating the reactivity of the ester group (e.g., hydrolysis, amidation, reduction) and the stability of the oxazole ring under various reaction conditions. This would establish its utility as a synthetic intermediate.

Synthesis of Derivatives: Using the compound as a scaffold to synthesize a library of new derivatives. For instance, converting the ethyl ester to the corresponding carboxylic acid, hydrazide, or amide would open pathways to new chemical entities. researchgate.net

Biological Screening: Evaluating the synthesized derivatives for a range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, or anticancer properties, based on the known activities of other substituted oxazoles. nih.gov

Spectroscopic and Structural Analysis: Conducting thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to unequivocally confirm the structure of the compound and its derivatives, which is crucial for understanding structure-activity relationships. nih.gov

By pursuing these objectives, the scientific community can fully elucidate the potential of this compound as a valuable tool in both academic and industrial chemical research.

Table 2: Chemical Compounds Mentioned in this Article

Compound Name
This compound
2-p-Tolyl-thiazole-4-carboxylic acid ethyl ester
Oxaprozin
Sulfamoxole
Vitamin B6
Pyridine
Leucamide A
5-aminolevulinic acid (5-ALA)
Estrone
Lipoic acid
Valproic acid
Probenecid
Ethyl isocyanoacetate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPSUHIEFYILTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Oxazole 4 Carboxylic Acid Ethyl Esters

Historical Perspective on Oxazole (B20620) Ring Construction

The synthesis of the oxazole ring, a cornerstone of heterocyclic chemistry, has been a subject of investigation for over a century. Early methods laid the groundwork for the more sophisticated strategies used today. The first synthesis of a 2,5-disubstituted oxazole was developed by Emil Fischer in 1896. beilstein-journals.org This method, known as the Fischer oxazole synthesis, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. beilstein-journals.org

Shortly after, in 1909 and 1910 respectively, Robert Robinson and Siegmund Gabriel independently reported a method that would become one of the most common for oxazole preparation: the cyclization and dehydration of α-acylamino ketones, now known as the Robinson-Gabriel synthesis. researchgate.net Other classical methods include the Bredereck reaction, which utilizes α-haloketones and amides to produce 2,4-disubstituted oxazoles, and the Van Leusen oxazole synthesis, discovered in 1972, which employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles. organic-chemistry.orgdntb.gov.ua These foundational reactions established the key bond-forming strategies—cyclodehydration and cycloaddition—that continue to be central to modern oxazole synthesis.

Contemporary Strategies for the Formation of 2,4-Disubstituted Oxazole Scaffolds

Modern synthetic chemistry has built upon these historical foundations, introducing new reagents, catalysts, and reaction concepts to improve efficiency, scope, and functional group tolerance. The synthesis of 2,4-disubstituted oxazoles, such as 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester, benefits from these advancements, which offer various pathways to construct the desired heterocyclic core.

Cyclodehydration Reactions (e.g., Robinson-Gabriel Synthesis Variants)

The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, remains a stalwart method for oxazole formation. mdpi.com The classical mechanism proceeds via protonation of the acylamino ketone, followed by cyclization and subsequent dehydration, often promoted by strong acids like sulfuric acid or phosphorus oxychloride. rsc.org

Contemporary modifications have aimed to improve yields and broaden the reaction's applicability. The choice of cyclodehydrating agent is critical; while traditional reagents like PCl₅, H₂SO₄, and POCl₃ can give low yields, the use of polyphosphoric acid has been shown to increase yields to the 50-60% range. researchgate.net

More recent innovations include the development of one-pot procedures and the use of milder reagents. For instance, a one-pot diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with a Robinson-Gabriel cyclodehydration using a general oxazolone (B7731731) template. nih.gov Another significant advancement involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or hexachloroethane (B51795) (C₂Cl₆) for the cyclodehydration of α-acylamino aldehydes, which provides a robust method for synthesizing oxazoles that are unsubstituted at the 5-position. acs.orgrsc.org

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Type Syntheses

Reagent(s) Typical Conditions Notes
Concentrated H₂SO₄ High temperature Traditional method, can lead to side products. rsc.org
POCl₃, PCl₅ High temperature Can result in low yields. researchgate.net
Polyphosphoric Acid (PPA) High temperature Improved yields (50-60%) over classic reagents. researchgate.net
Trifluoroacetic Anhydride (TFAA) Ethereal solvent Used in solid-phase synthesis versions. nih.gov
PPh₃ / I₂ or PPh₃ / C₂Cl₆ Mild conditions Effective for cyclodehydration of α-acylamino aldehydes. acs.orgrsc.org

[3+2] Cycloaddition Approaches Utilizing Nitrile Ylides or Isocyanides (e.g., Van Leusen Oxazole Synthesis)

The [3+2] cycloaddition is a powerful strategy for constructing five-membered rings. In oxazole synthesis, this approach often involves the reaction of a nitrile ylide or an isocyanide-based precursor with a suitable dipolarophile.

The Van Leusen oxazole synthesis is a prime example, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. researchgate.net The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline (B21484). Subsequent base-promoted elimination of the tosyl group yields the 5-substituted oxazole. researchgate.netacs.org While the classic Van Leusen reaction typically yields 5-substituted oxazoles, modifications have been developed. A one-pot variant using TosMIC, aldehydes, and aliphatic halides in ionic liquids allows for the preparation of 4,5-disubstituted oxazoles in high yields. rsc.org

Nitrile ylides, which are highly reactive 1,3-dipoles, are also key intermediates in other [3+2] cycloaddition routes to oxazoles. nih.gov These can be generated in several ways, including the photochemical ring-opening of 2H-azirines, which themselves can be formed from the photodenitrogenation of vinyl azides. nih.gov A recently reported visible-light-induced, three-component reaction utilizes a photo-generated α-phosphonium carbene, which reacts with a nitrile to form a phosphorus-nitrile hybrid ylide. This ylide is then trapped by a carboxylic acid in a cascade reaction to construct 2,4,5-trisubstituted oxazoles.

Metal-Catalyzed Oxidative Cyclization and Cross-Coupling Reactions

The advent of metal catalysis has revolutionized the synthesis of heterocycles, and oxazoles are no exception. Palladium, copper, and gold catalysts are prominent in modern methods that often feature high efficiency and regioselectivity.

Palladium-catalyzed reactions have been developed for the synthesis of various substituted oxazoles. One efficient method involves the Pd(II)-catalyzed reaction of simple amides and ketones, proceeding through sequential C-N and C-O bond formations in one step. Another sophisticated approach achieves the synthesis of 2,4,5-trisubstituted oxazoles from simple arenes and aliphatic nitriles via a cascade involving Pd-catalyzed C-H activation, carbopalladation, and tandem annulation.

Copper-catalyzed methods are also prevalent. A notable example is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). This transformation provides a practical route to trisubstituted oxazoles by combining dioxygen activation with oxidative C-H bond functionalization. Copper(II) triflate has also been used to catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.

Gold catalysts are particularly effective in activating alkynes. An efficient [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom (from an oxidant like 8-methylquinoline (B175542) N-oxide) has been developed for the synthesis of 2,5-disubstituted oxazoles. This method generates gold carbene intermediates from the alkyne oxidation under exceptionally mild conditions.

Table 2: Overview of Selected Metal-Catalyzed Oxazole Syntheses

Catalyst System Reactants Product Substitution Reference
Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ Amides, Ketones Polysubstituted
Pd(OAc)₂ / Ag₂CO₃ Arenes, Aliphatic Nitriles 2,4,5-Trisubstituted
CuBr₂ / Pyridine (B92270) / K₂CO₃ Amines, Alkynes, O₂ Trisubstituted
Cu(OTf)₂ α-Diazoketones, Amides 2,4-Disubstituted

Multi-Component Reactions (MCRs) for Oxazole Moiety Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools that can be adapted for oxazole synthesis.

The Ugi four-component reaction typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. A tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. In this approach, the Ugi intermediate is configured to undergo an acid-mediated cyclodehydration to yield the oxazole scaffold.

Similarly, the Passerini three-component reaction, which involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, can be integrated into tandem sequences. A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been achieved via a tandem Passerini coupling, followed by a Staudinger reaction, an intramolecular aza-Wittig reaction, and finally isomerization. While powerful for creating molecular complexity, these MCRs typically lead to more highly substituted oxazoles, such as 2,4,5-trisubstituted derivatives.

Functionalization of Pre-formed Oxazole Rings

An alternative and highly effective strategy for obtaining specifically substituted oxazoles is the functionalization of a pre-formed, simpler oxazole ring. This approach is particularly relevant for the synthesis of this compound, where direct C-H activation and arylation at the C2 position of an ethyl oxazole-4-carboxylate precursor is a feasible and direct route.

The C-H bonds of the oxazole ring exhibit different acidities (C2 > C5 > C4), allowing for regioselective functionalization. The C2 position is the most acidic and thus the most common site for initial deprotonation and subsequent reaction.

Direct C-H arylation has emerged as a powerful tool, avoiding the need for pre-functionalized (e.g., halogenated or organometallic) starting materials. Palladium-catalyzed direct arylation is a particularly well-developed methodology. It has been demonstrated that the C2 position of the parent oxazole can be selectively arylated with aryl bromides and chlorides using specific palladium/phosphine (B1218219) ligand systems.

Crucially for the target compound, a C2- and C5-regioselective palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been reported. By carefully selecting the phosphine ligand and additives, the arylation can be directed to either the C2 or C5 position. Specifically, the use of a P(t-Bu)₃/PivOH ligand/additive pair directs the arylation of ethyl oxazole-4-carboxylate with aryl bromides selectively to the C2 position. This methodology provides a direct and efficient pathway to synthesize compounds like this compound from readily available starting materials.

Table 3: Compound Names Mentioned

Compound Name
This compound
Tosylmethyl isocyanide (TosMIC)
Triphenylphosphine
Iodine
Hexachloroethane
Polyphosphoric acid
Phosphorus oxychloride
Phosphorus pentachloride
Sulfuric acid
Trifluoroacetic anhydride
Palladium acetate
Copper(II) triflate
8-Methylquinoline N-oxide
Ethyl oxazole-4-carboxylate
Tri(tert-butyl)phosphine (P(t-Bu)₃)

Specific Synthetic Routes Pertaining to this compound and its Analogues

The synthesis of this compound can be achieved through several established methods for constructing the oxazole core, adapted for the specific substitution pattern. These routes typically involve the condensation of key building blocks that provide the necessary carbon and nitrogen atoms for the heterocyclic ring.

A plausible and widely utilized approach for the synthesis of this compound is the Hantzsch oxazole synthesis. This method involves the reaction of an α-haloketone with an amide. In this specific case, the reaction would proceed between ethyl bromopyruvate (an ester-functionalized α-haloketone) and p-toluamide (a p-tolyl precursor). The condensation of these two components leads to the formation of the desired 2,4-disubstituted oxazole.

Another classical and relevant method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgsynarchive.com For the target molecule, the required precursor would be ethyl 2-(4-methylbenzamido)-3-oxobutanoate. This intermediate can be synthesized and subsequently treated with a dehydrating agent to yield this compound. wikipedia.org

A more contemporary approach involves the direct synthesis from carboxylic acids. This method utilizes a triflylpyridinium reagent to activate the carboxylic acid in situ, which then reacts with an isocyanoacetate derivative. acs.org For the synthesis of the target compound, p-toluic acid would be activated and subsequently reacted with ethyl isocyanoacetate to form the oxazole ring. acs.org

Synthetic Route p-Tolyl Precursor Ester-Functionalized Component Key Transformation
Hantzsch Synthesisp-ToluamideEthyl bromopyruvateCondensation
Robinson-Gabriel SynthesisN-(p-toluoyl)glycine ethyl ester(Intermediate)Cyclodehydration
Direct Carboxylic Acid Routep-Toluic acidEthyl isocyanoacetateIn situ activation and condensation

To improve the efficiency and yield of the synthesis of this compound and its analogues, several optimization strategies can be employed. The choice of solvent, catalyst, and reaction temperature plays a crucial role in the outcome of these synthetic transformations.

In the context of the Hantzsch synthesis, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For the synthesis of related 2-aryl-oxazole-4-carboxylates, palladium-catalyzed desulfitative arylation has been explored as a method for introducing substituents at the 5-position, suggesting that metal catalysis can be a valuable tool for functionalizing the oxazole ring. researchgate.net

For reactions proceeding via the Robinson-Gabriel pathway, the choice of the cyclodehydrating agent is critical. While traditional reagents include sulfuric acid and phosphorus pentoxide, modern modifications have introduced milder reagents like triphenylphosphine and iodine, which can lead to higher yields and better functional group tolerance. wikipedia.orgresearchgate.net The use of solid-phase synthesis has also been adapted for the Robinson-Gabriel reaction, which can simplify purification and isolation of the product. wikiwand.comidexlab.com

In the direct synthesis from carboxylic acids, optimization of the base and solvent is key. Studies have shown that using 4-dimethylaminopyridine (B28879) (DMAP) as a base in a solvent like dichloromethane (B109758) (CH₂Cl₂) at a slightly elevated temperature (e.g., 40 °C) can lead to excellent yields in a short reaction time. acs.org

Strategy Parameter Typical Conditions/Reagents Effect
Microwave-Assisted SynthesisReaction Time/TemperatureMethanol (B129727), 90°C, 30 minReduced reaction time, increased yield nih.gov
Metal CatalysisCatalystPd(OAc)₂, DPEphosFunctionalization of the oxazole ring researchgate.net
Milder Dehydrating AgentsReagentTriphenylphosphine/IodineImproved yields and functional group tolerance wikipedia.orgresearchgate.net
Optimized Base/SolventBase and SolventDMAP, CH₂Cl₂High yields and short reaction times acs.org

Mechanistic Investigations of Key Oxazole-Forming Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the formation of byproducts. The formation of the oxazole ring in the aforementioned synthetic methods proceeds through distinct mechanistic pathways involving specific intermediates and transition states.

In the Hantzsch oxazole synthesis, the reaction is initiated by the nucleophilic attack of the amide oxygen on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. Key intermediates in this process include a hemiacetal-like species and a dihydro-oxazole (oxazoline) derivative before the final aromatization step.

The Robinson-Gabriel synthesis proceeds through the intramolecular cyclization of a 2-acylamino-ketone. The reaction is typically acid-catalyzed, involving protonation of the ketone carbonyl, which facilitates the nucleophilic attack by the amide oxygen. An important intermediate is the protonated 2-acylamino-ketone, which then forms a five-membered cyclic intermediate (an oxazoline derivative) that subsequently dehydrates to the oxazole. ijpsonline.com Computational studies suggest that a nitrilium ion intermediate can also be involved in related oxazole syntheses. acs.org

In the direct synthesis from carboxylic acids, the carboxylic acid is first activated in situ to form a more reactive species. With a triflylpyridinium reagent, an acylpyridinium salt is generated as a key reactive intermediate. acs.org This electrophilic species is then attacked by the deprotonated isocyanoacetate, leading to an intermediate that cyclizes to form the oxazole ring. acs.org

Reaction Key Intermediate(s)
Hantzsch SynthesisHemiacetal-like species, Oxazoline derivative
Robinson-Gabriel SynthesisProtonated 2-acylamino-ketone, Oxazoline derivative, Nitrilium ion acs.orgijpsonline.com
Direct Carboxylic Acid RouteAcylpyridinium salt acs.org

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the energetics of oxazole-forming reactions. For the Robinson-Gabriel synthesis, DFT calculations have been used to compare the reaction pathway with competing reactions, such as the Bischler-Napieralski cyclization. researchgate.net These studies have shown that the Robinson-Gabriel pathway has a significantly lower activation Gibbs free energy, explaining the selective formation of the oxazole product. researchgate.net The calculations also support the experimental observation that high temperatures are often required for these reactions. researchgate.net

The transition state for the key cyclization step in the Robinson-Gabriel synthesis involves the formation of the new carbon-oxygen bond, with the geometry of the molecule arranging to facilitate this ring closure. The subsequent dehydration step to form the aromatic oxazole is the driving force for the reaction.

Chemical Reactivity and Targeted Functional Group Transformations

Reactivity of the Oxazole (B20620) Core in 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

The oxazole ring is an electron-rich aromatic heterocycle, but its reactivity is nuanced. The presence of the oxygen atom makes it a weak diene, while the nitrogen atom imparts azole character. The substituents at positions 2 and 4 significantly influence the electron density and steric accessibility of the ring atoms (C2, C4, and C5).

The oxazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which tends to form salts with Lewis acids often used to catalyze such reactions. When reactions do occur, the C4 position is typically the most favored site for electrophilic attack, followed by C5. However, in the target molecule, the C4 position is already substituted.

Nucleophilic attack on the oxazole ring is also challenging unless activated by strong electron-withdrawing groups or through metallation. The most acidic proton on the oxazole ring is typically at the C2 position. Deprotonation at this site using a strong base, such as an organolithium reagent, can generate a nucleophilic species. This intermediate can then react with various electrophiles. However, this approach can sometimes be complicated by ring-opening reactions.

Research on 4,5-diaryloxazoles has shown that lithiation at the 2-position allows for subsequent reactions with a range of electrophiles. nih.gov Another strategy for functionalization involves the 2-(halomethyl) group on similar oxazole scaffolds, which are effective for substitution reactions with various nucleophiles like amines, thiols, and alkoxides. nih.gov

Table 1: General Reactivity Patterns of the Oxazole Ring

PositionReactivity TypeGeneral Observations
C2Nucleophilic (after deprotonation)Most acidic proton; susceptible to metallation followed by electrophilic quench.
C4ElectrophilicGenerally the most reactive site for electrophilic attack in unsubstituted oxazoles.
C5Electrophilic / NucleophilicSusceptible to electrophilic attack; can be attacked by nucleophiles in certain activated systems.

The oxazole ring, while aromatic, can undergo ring-opening under specific conditions. Treatment of some oxazoles with strong bases can lead to cleavage of the C2-O bond, forming an isonitrile enolate intermediate. nih.gov This reactivity can sometimes compete with desired substitution reactions.

Furthermore, certain substituted oxazoles can undergo rearrangement reactions to form other heterocyclic systems. For example, some oxazole-4-carboxylic acid hydrazide derivatives have been shown to recyclize upon heating into 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net While not directly involving the parent ester, this demonstrates the potential for the oxazole core to serve as a synthon for other heterocycles. A rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides has also been observed, highlighting the structural flexibility of related systems. mdpi.com

Transformations of the Ethyl Ester Moiety at Position 4

The ethyl ester group at the C4 position is a versatile handle for further molecular elaboration through standard ester transformations. These reactions proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxide leaving group. masterorganicchemistry.com

The ethyl ester can be readily hydrolyzed to 2-p-tolyl-oxazole-4-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt. uomustansiriyah.edu.iq Microwave-assisted hydrolysis using potassium carbonate in ethanol (B145695) has also been shown to be an effective method for related substrates. nih.gov

Reaction Scheme: Hydrolysis of Ethyl Ester

Reactant : this compound

Reagents : 1. NaOH (aq) or K₂CO₃/Ethanol (microwave) 2. H₃O⁺

Product : 2-p-Tolyl-oxazole-4-carboxylic acid

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This process is an equilibrium reaction, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. Catalysts such as p-toluenesulfonic acid (PTSA) or scandium(III) triflate are effective for this transformation. organic-chemistry.orgdntb.gov.ua

Table 2: Common Catalysts for Transesterification

Catalyst TypeExample(s)Conditions
Acid Catalystp-Toluenesulfonic acid (PTSA), Sulfuric AcidTypically requires heat.
Lewis AcidScandium(III) triflate (Sc(OTf)₃)Can be effective under milder conditions.
Base CatalystSodium methoxide, Potassium carbonateUsed with the corresponding alcohol.

The ethyl ester can be reduced to either the corresponding primary alcohol, (2-p-tolyl-oxazol-4-yl)methanol, or the aldehyde, 2-p-tolyl-oxazole-4-carbaldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester completely to the primary alcohol. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is immediately reduced further. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless activators like lithium chloride are added or the reaction is performed at high temperatures. researchgate.net

Reduction to Aldehyde : To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, typically at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at temperatures around -78 °C. masterorganicchemistry.comchemistrysteps.com Other specialized reagents, such as sodium dihydro bis(2-methoxyethoxy)aluminate, have also been employed for the reduction of esters to aldehydes. google.com

Table 3: Reduction Products of the Ethyl Ester

Target ProductReagent(s)Typical Conditions
Primary AlcoholLithium aluminum hydride (LiAlH₄)THF, 0 °C to reflux
Primary AlcoholSodium borohydride (NaBH₄) / Lewis Acid (e.g., LiCl, CaCl₂)THF/Alcohol, elevated temperature
AldehydeDiisobutylaluminium hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C

Reactivity and Derivatization of the P-Tolyl Substituent at Position 2

The p-tolyl group at the 2-position of the oxazole ring offers additional sites for chemical modification: the aromatic tolyl ring itself and its methyl substituent.

The tolyl group is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The reactivity of the ring is influenced by two substituents: the methyl group and the 2-oxazolyl group.

Methyl Group Effect: The methyl group is an electron-donating group that activates the aromatic ring towards electrophilic attack and is an ortho, para-director. wikipedia.org Since the para position is occupied by the bond to the oxazole ring, it directs incoming electrophiles to the two equivalent ortho positions (C-3' and C-5').

2-Oxazolyl Group Effect: The oxazole ring's influence is more complex. As a heteroaromatic system, it is generally considered to be electron-withdrawing, which deactivates the attached phenyl ring towards electrophilic substitution. Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the basic nitrogen atom of the oxazole ring can be protonated. pharmaguideline.com This protonation would make the oxazolyl substituent a potent deactivating, meta-directing group.

Potential electrophilic aromatic substitution reactions are outlined in the table below.

ReactionTypical ReagentsExpected Major Product(s)Reference
NitrationHNO₃, H₂SO₄Ethyl 2-(4-methyl-3-nitrophenyl)oxazole-4-carboxylate masterorganicchemistry.com
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Ethyl 2-(3-bromo-4-methylphenyl)oxazole-4-carboxylate wikipedia.org
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)Ethyl 2-(4-methyl-3-sulfophenyl)oxazole-4-carboxylate masterorganicchemistry.com
Friedel-Crafts AlkylationR-Cl, AlCl₃Ethyl 2-(3-alkyl-4-methylphenyl)oxazole-4-carboxylate. Prone to side reactions and polyalkylation. wikipedia.org
Friedel-Crafts AcylationRCOCl, AlCl₃Ethyl 2-(3-acyl-4-methylphenyl)oxazole-4-carboxylate. wikipedia.org

The benzylic methyl group of the p-tolyl substituent is susceptible to side-chain reactions, particularly oxidation and free-radical halogenation. These transformations provide a route to introduce new functional groups, converting the methyl group into a hydroxymethyl, halomethyl, or carboxylic acid group.

Benzylic Halogenation: The methyl group can be selectively halogenated at the benzylic position using reagents that generate halogen radicals. A common and effective method is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation. This reaction would convert the methyl group to a bromomethyl group, yielding ethyl 2-(4-(bromomethyl)phenyl)oxazole-4-carboxylate. This product is a versatile intermediate for further nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group completely to a carboxylic acid. However, these harsh conditions may also lead to the degradation of the electron-rich oxazole ring. Milder or more selective oxidation methods may be required to achieve the desired transformation while preserving the core heterocyclic structure. For instance, controlled oxidation to the aldehyde or alcohol level can be challenging but may be possible with specific reagents.

The following table details potential functionalization reactions of the tolyl methyl group.

Reaction TypeReagentsProduct Functional GroupResulting Compound Name
Free-Radical HalogenationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)-CH₂Br (Bromomethyl)Ethyl 2-(4-(bromomethyl)phenyl)oxazole-4-carboxylate
Oxidation to Carboxylic AcidKMnO₄, heat or Na₂Cr₂O₇, H₂SO₄-COOH (Carboxylic Acid)4'-(4-(ethoxycarbonyl)oxazol-2-yl)terephthalic acid. Note: Potential for oxazole ring cleavage under harsh conditions.
Oxidation to Aldehyde(Milder conditions, e.g., via dihalide hydrolysis or specific oxidants)-CHO (Formyl)Ethyl 2-(4-formylphenyl)oxazole-4-carboxylate

Advanced Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule such as 2-p-Tolyl-oxazole-4-carboxylic acid ethyl ester, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is crucial for assigning all proton and carbon signals unequivocally.

Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While standard ¹H and ¹³C NMR provide initial information, multi-dimensional experiments are necessary to piece together the molecular puzzle. emerypharma.com

Correlation Spectroscopy (COSY): This proton-proton correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a critical correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group. It would also confirm the connectivity of the ortho and meta protons on the p-tolyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For instance, the signal for the oxazole (B20620) H5 proton would correlate directly with the C5 carbon signal.

Predicted ¹H and ¹³C NMR Data

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Oxazole-C2-~162From Tolyl-H2'/H6'
Oxazole-C4-~138From Oxazole-H5, Ester-CH₂
Oxazole-C5~8.3~128To Oxazole-C4, Ester C=O
Tolyl-C1'-~126From Tolyl-H2'/H6', Tolyl-CH₃
Tolyl-C2'/C6'~7.9 (d)~127To Oxazole-C2, Tolyl-C4'
Tolyl-C3'/C5'~7.3 (d)~130To Tolyl-C1'
Tolyl-C4'-~142From Tolyl-H3'/H5', Tolyl-CH₃
Tolyl-CH₃~2.4 (s)~21To Tolyl-C3'/C5', Tolyl-C4'
Ester C=O-~161From Oxazole-H5, Ester-CH₂
Ester-CH₂~4.4 (q)~61To Ester C=O, Ester-CH₃
Ester-CH₃~1.4 (t)~14To Ester-CH₂

¹⁵N NMR Spectroscopy in Oxazole Research

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the electronic environment of nitrogen atoms within a molecule. researchgate.net For nitrogen-containing heterocycles like oxazoles, the ¹⁵N chemical shift is highly sensitive to factors such as ring substitution, protonation state, and solvent effects. researchgate.net This makes it a valuable tool for confirming the presence of the oxazole ring and for studying electronic interactions. The ¹⁵N chemical shift for the nitrogen in this compound is expected to fall within the characteristic range for oxazole derivatives. spectrabase.com This data can be acquired through direct ¹⁵N detection or, more commonly, via inverse-detected experiments like HMBC, which can show correlations from nearby protons to the ¹⁵N nucleus. ipb.pt

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. clockss.org

For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak (M⁺•) would confirm the molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (•OCH₂CH₃) or the loss of ethylene (B1197577) via a McLafferty rearrangement. libretexts.org The fragmentation of the oxazole ring itself can also occur, often involving the loss of CO or HCN. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to within a few parts per million (ppm). uni-rostock.de This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. chemrxiv.org For this compound (C₁₃H₁₃NO₃), HRMS would be used to confirm this specific formula by matching the experimentally measured exact mass to the theoretically calculated value.

Predicted Mass Spectrometry Data

ParameterPredicted Value
Molecular FormulaC₁₃H₁₃NO₃
Nominal Molecular Weight231 g/mol
Calculated Exact Mass231.08954 Da
Predicted Key Fragments (m/z)186 [M-•OCH₂CH₃]⁺, 158 [M-•OCH₂CH₃-CO]⁺, 119 [p-tolyl-C≡O]⁺

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations. spectroscopyonline.com

The IR spectrum of this compound would display several distinct absorption bands confirming its key structural features. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. orgchemboulder.com Other important absorptions would include C-H stretches for the aromatic (tolyl) and aliphatic (ethyl, methyl) groups, C=C and C=N stretches from the aromatic and oxazole rings, and two strong C-O stretching bands associated with the ester linkage. vscht.cz

Predicted Characteristic IR Absorptions

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H StretchAromatic (Tolyl)3100 - 3000
C-H StretchAliphatic (Ethyl, Methyl)2980 - 2870
C=O StretchEster~1730
C=C / C=N StretchAromatic / Oxazole Ring1610 - 1450
C-O StretchEster (O-C-C)~1250
C-O StretchEster (C-O-C)~1100

X-ray Crystallography Methodologies for Solid-State Structure Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

A successful crystallographic analysis of this compound would yield a wealth of data, including:

Bond lengths and angles: Confirming the expected geometry of the oxazole ring, the ester, and the tolyl group.

Torsion angles: Revealing the conformation of the ethyl ester chain and the dihedral angle between the planes of the oxazole and p-tolyl rings.

Planarity: Assessing the planarity of the heterocyclic and aromatic rings.

Intermolecular interactions: Identifying how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-stacking that influence the material's bulk properties.

While experimental data for this specific molecule is not publicly available, analysis of similar structures, such as other 2,5-diaryl oxazole derivatives, suggests that there would likely be a significant twist between the planes of the two rings due to steric hindrance. researchgate.net

Chromatographic Techniques for Purity and Isomeric Analysis

The assessment of purity and the analysis of isomers of "this compound" are critical for its characterization and use in various scientific applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for achieving these analytical objectives. These methods allow for the separation of the main compound from impurities and potential isomeric variants, ensuring the quality and integrity of the substance.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Both normal-phase and reversed-phase HPLC can be employed, each offering distinct advantages for separation.

Reversed-phase HPLC (RP-HPLC) is frequently the method of choice due to its robustness and versatility. A C18 or C8 stationary phase is typically used, which separates compounds based on their hydrophobicity. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is effective. The inclusion of a buffer or an acid modifier like formic or phosphoric acid can improve peak shape and resolution.

Normal-phase HPLC (NP-HPLC) offers an alternative approach, separating compounds based on their polarity. This can be particularly useful for resolving isomers that are not well-separated by reversed-phase methods. A silica (B1680970) or cyano-bonded stationary phase with a non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate, is commonly used.

The potential for chiral separation of related oxazole compounds has been demonstrated using specialized chiral stationary phases (CSPs) in both normal-phase and reversed-phase modes. Polysaccharide-based CSPs, for instance, have been effective in separating enantiomers of various azole compounds. This suggests that if chiral variants of this compound were to be synthesized or were present, chiral HPLC would be the definitive analytical tool for their separation and quantification.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterReversed-Phase HPLCNormal-Phase HPLCChiral HPLC
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Silica (e.g., 250 mm x 4.6 mm, 5 µm)Polysaccharide-based (e.g., Chiralpak AD)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidHexane:Isopropanol (e.g., 90:10 v/v)Hexane:Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Column Temperature 30 °C25 °C25 °C

Gas Chromatography (GC) Methodologies

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its ester functional group and aromatic nature, this compound is amenable to GC analysis, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for structural confirmation.

For GC analysis, a nonpolar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane stationary phase (e.g., 5% phenyl), is generally effective. The separation is achieved based on the boiling points and polarities of the compounds. A temperature-programmed oven is used to ensure the elution of all components in a reasonable time with good resolution.

GC-MS is particularly valuable as it provides information on the mass-to-charge ratio of the compound and its fragments, aiding in its identification. The fragmentation pattern of an aromatic ester in mass spectrometry typically involves characteristic losses of the alkoxy group (-OC2H5) and cleavage of bonds adjacent to the carbonyl group.

While GC is a powerful tool for purity analysis, it is important to ensure that the compound does not degrade at the high temperatures of the injector and column. The thermal stability of this compound should be confirmed to ensure the accuracy of the results.

Interactive Data Table: Illustrative GC Method Parameters

ParameterGas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Carrier Gas Helium or HydrogenHelium
Injector Temperature 250 °C250 °C
Oven Program Initial 150 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min)Initial 150 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID) at 280 °CMass Spectrometer (MS)
MS Parameters -Ionization Mode: Electron Impact (EI), Scan Range: 50-500 m/z

Theoretical and Computational Investigations of Oxazole Esters

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide detailed insights into the electronic structure and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would be employed to determine its optimized geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

Furthermore, DFT is used to calculate various electronic properties. These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules. A hypothetical table of such properties is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Geometric and Electronic Properties of this compound (Calculated via DFT)

Property Hypothetical Value
Optimized Geometry
C=N bond length (oxazole) 1.35 Å
C-O bond length (oxazole) 1.37 Å
C-C bond length (inter-ring) 1.48 Å
Dihedral Angle (Oxazole-Tolyl) 25°
Electronic Properties
Dipole Moment 3.5 D
Ionization Potential 8.2 eV
Electron Affinity 1.5 eV

Note: The values in this table are illustrative and not based on actual published data for the specific compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich tolyl and oxazole (B20620) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid ethyl ester group and the oxazole ring. This distribution would dictate the sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8

Note: The values in this table are illustrative and not based on actual published data for the specific compound.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. For a molecule like this compound, this could involve studying its synthesis, such as the cyclization reaction to form the oxazole ring, or its subsequent reactions, like hydrolysis of the ester group. Transition state modeling would provide a detailed picture of the high-energy intermediate structures that govern the reaction rate.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly the rotation around the single bond connecting the tolyl and oxazole rings and the conformation of the ethyl ester group, can be explored through conformational analysis. This would identify the different stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with a solvent. This information is valuable for understanding how the molecule behaves in a real-world chemical environment.

Structure-Property Relationships through Computational Approaches (focused on reactivity/synthetic utility)

By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the tolyl ring or altering the ester group) and calculating the resulting changes in electronic properties and reactivity descriptors, a computational structure-property relationship (SPR) study could be established. This would provide valuable predictive insights into how structural modifications can be used to tune the molecule's reactivity for specific synthetic applications, for example, by enhancing its utility as a building block in the synthesis of more complex molecules.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Role in the Synthesis of Complex Organic Molecules

The oxazole (B20620) nucleus is a "privileged" structure in medicinal chemistry, frequently appearing in natural products with significant biological activity. tandfonline.com Consequently, 2-p-tolyl-oxazole-4-carboxylic acid ethyl ester serves as a crucial starting material for the synthesis of more intricate molecules designed to mimic or interact with biological systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further elaboration.

Research has demonstrated that oxazole-4-carboxylate esters are key precursors for the iterative synthesis of bis- and trisoxazole units. nih.gov These polyoxazole structures are characteristic of a class of natural products known for their potent biological activities. The synthesis often involves palladium-catalyzed cross-coupling reactions, where the oxazole core acts as a scaffold upon which subsequent units are built. The p-tolyl group in the title compound can influence the electronic properties and solubility of intermediates and final products, while the ester group provides a convenient point for linkage or further functionalization.

Table 1: Examples of Complex Molecular Scaffolds Derived from Oxazole Precursors

Precursor Type Resulting Complex Structure Key Synthetic Transformation
Oxazole-4-carboxylate Ester Bis-oxazoles / Tris-oxazoles Iterative C-H Cross-Coupling
2-Aryl-oxazole Multi-heteroaryl Systems Palladium-Catalyzed C-H Activation
Oxazole Carboxylic Acid Peptide-like Amides Amide Coupling

Precursor in the Construction of Advanced Heterocyclic Systems

Beyond its role in extending carbon chains, this compound is a valuable precursor for constructing more advanced and fused heterocyclic systems. The oxazole ring itself can serve as a diene in Diels-Alder cycloaddition reactions, leading to the formation of pyridines and other complex ring systems after subsequent transformations. pharmaguideline.com

Furthermore, the inherent reactivity of the oxazole ring can be exploited to synthesize other heterocyles. Under specific conditions, such as heating with certain nucleophiles, the oxazole ring can undergo rearrangement or recyclization. For instance, derivatives of 2-aryl-oxazole-4-carboxylic acids have been shown to recyclize into other heterocyclic systems like 1,3,4-oxadiazoles or 1,3-thiazoles. researchgate.net This transformative potential makes the initial oxazole a versatile starting point for accessing a diverse range of heterocyclic scaffolds from a single precursor. Modern cross-coupling techniques, such as direct C-H arylation, allow for the selective functionalization of the C5 position of the oxazole ring, enabling the fusion of aromatic or other heterocyclic rings to the core structure. nih.gov

Utility in Divergent Synthetic Strategies

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. This compound is an ideal substrate for such strategies due to its multiple, chemically distinct reactive sites that can be addressed selectively.

Ester Modification : The ethyl ester group can be hydrolyzed, reduced, or converted into a variety of amides and other derivatives.

C5-Position Functionalization : The C5-position of the oxazole ring is susceptible to electrophilic substitution and is a prime site for direct C-H activation/arylation, allowing for the introduction of a wide range of substituents. nih.gov

Aromatic Ring Substitution : The p-tolyl group can undergo electrophilic aromatic substitution, adding another layer of possible diversification.

Ring Transformation : As mentioned, the oxazole ring itself can be transformed into other heterocycles. researchgate.net

By carefully choosing reagents and reaction conditions, chemists can selectively target one of these sites, leading to different product classes from the same starting material. For example, palladium catalysis using different ligands has been shown to selectively direct arylation to either the C2 or C5 position of the oxazole core, a clear demonstration of its utility in divergent schemes. nih.gov This approach is highly efficient in drug discovery for generating a multitude of analogs for structure-activity relationship (SAR) studies. One documented strategy showcases the divergent synthesis of various A-ring condensed oxazoles from a common steroidal precursor, highlighting the power of this approach in creating molecular diversity. researchgate.net

Exploitation in Catalyst or Ligand Design Research

In the field of organometallic chemistry and catalysis, nitrogen-containing heterocycles are widely used as ligands that coordinate to a metal center, influencing its catalytic activity and selectivity. The oxazole motif, with its sp2-hybridized nitrogen atom, possesses a lone pair of electrons available for coordination with transition metals. mdpi.comresearchgate.net

Molecules like this compound are investigated as potential monodentate or bidentate ligands. The nitrogen atom of the oxazole ring can act as a primary coordination site. mdpi.comalfachemic.com Depending on the reaction, the ester's carbonyl oxygen could potentially engage in chelation to form a more rigid bidentate ligand, thereby imparting specific stereoelectronic properties to the metal catalyst. Oxazole-containing ligands have been successfully used to synthesize vanadium, palladium, rhodium, and platinum complexes, which have shown catalytic activity in reactions such as ethylene (B1197577) polymerization and the hydrosilylation of alkenes and alkynes. mdpi.comacs.org The substitution pattern on the oxazole ring, including the p-tolyl and ethyl carboxylate groups, plays a critical role in modulating the steric and electronic environment of the metal center, which in turn dictates the performance and selectivity of the catalyst. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethylene
1,3,4-Oxadiazoles
1,3-Thiazoles

Q & A

Q. What are the established synthetic routes for 2-P-Tolyl-oxazole-4-carboxylic Acid Ethyl Ester, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions involving substituted oxazole precursors and ethyl esters. A common method involves refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate, followed by crystallization . Key parameters include:

  • Catalyst : Sodium acetate (0.1 mol) for optimal proton transfer .
  • Solvent : Acetic acid promotes cyclization but requires careful pH control to avoid hydrolysis .
  • Temperature : Reflux conditions (~100–120°C) ensure complete reaction but may degrade thermally sensitive intermediates .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
ANaOAcAcOH65–75
BK₂CO₃DMF50–60

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 330.50 for related esters) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Tip : Use 2D NMR (HSQC/HMBC) to resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Discrepancies in NMR or MS data often arise from:

  • Tautomerism : Oxazole rings may exhibit keto-enol tautomerism, altering proton shifts .
  • Impurity Interference : Residual solvents (e.g., DMF) can mask signals; repurify via column chromatography .
  • Dynamic Effects : Variable-temperature NMR (-40°C to 25°C) can stabilize conformers for clearer assignments .

Case Study : A 2023 study resolved conflicting MS peaks by combining HRMS with isotopic labeling, confirming the ester’s fragmentation pattern .

Q. What strategies optimize regioselectivity in oxazole ring functionalization?

Regioselective modification of the oxazole core requires:

  • Electrophilic Substitution : Use directing groups (e.g., methyl at C-5) to bias reactivity at C-2 or C-4 .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts enable aryl group introduction at C-2 .
  • Computational Modeling : DFT calculations predict charge distribution to guide synthetic planning .

Q. Table 2: Regioselectivity Trends

PositionReactivity DriverExample Reaction
C-2Electron densityBromination
C-4Steric hindranceEster hydrolysis

Q. How do hydrolysis conditions affect ester stability, and how is this monitored?

The ethyl ester group is susceptible to alkaline hydrolysis. Stability studies should:

  • Vary pH : Hydrolysis accelerates at pH > 10; use buffered solutions (pH 7–9) for controlled degradation .
  • Monitor Kinetics : Track ester loss via HPLC at 30-minute intervals .
  • Identify Byproducts : LC-MS detects carboxylic acid derivatives (e.g., 2-P-Tolyl-oxazole-4-carboxylic acid) .

Key Finding : Hydrolysis half-life (t₁/₂) decreases from 24 h (pH 7) to 2 h (pH 12) .

Q. What computational tools predict biological activity or binding interactions?

  • Docking Simulations : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase) using the compound’s 3D structure .
  • QSAR Modeling : Correlate substituent electronegativity with bioactivity (e.g., IC₅₀ values) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition) for reliability .

Methodological Notes

  • Ethical Replication : Always validate published protocols (e.g., ester synthesis ) with independent trials to confirm reproducibility .
  • Data Transparency : Share raw spectral data and chromatograms in supplementary materials to resolve ambiguities .

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Reactant of Route 1
2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-P-Tolyl-oxazole-4-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.